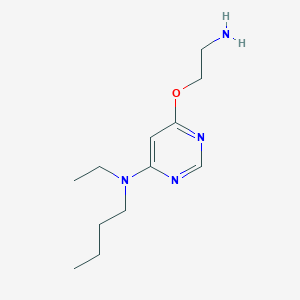

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine

Description

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for detailed structural elucidation of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine, providing information about both proton and carbon-13 environments within the molecule. The proton nuclear magnetic resonance spectrum of this compound reveals distinct chemical shift regions corresponding to different functional groups and structural elements. The aromatic protons of the pyrimidine ring typically appear in the downfield region between 7.0 and 9.0 parts per million, reflecting the deshielding effects of the aromatic ring system and nitrogen atoms.

The aminoethoxy side chain contributes characteristic signals in the aliphatic region, with the methylene protons adjacent to the ether oxygen appearing around 4.0 to 4.5 parts per million due to the deshielding effect of the electronegative oxygen atom. The terminal amino group protons of the side chain appear as a distinctive signal in the region between 2.5 and 3.0 parts per million, consistent with protons on carbons directly bonded to nitrogen atoms. The N-butyl substituent produces a characteristic pattern of signals, with the methylene group directly attached to the pyrimidine nitrogen appearing around 3.0 to 3.5 parts per million, while the remaining methylene groups appear progressively upfield, culminating in the terminal methyl group around 0.9 to 1.2 parts per million.

The N-ethyl group contributes two distinct signals: the methylene protons attached to nitrogen appear around 3.0 to 3.5 parts per million, while the terminal methyl group appears as a characteristic triplet around 1.0 to 1.3 parts per million due to coupling with the adjacent methylene protons. Integration patterns in the proton nuclear magnetic resonance spectrum provide quantitative information about the relative numbers of protons in each environment, confirming the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The aromatic carbons of the pyrimidine ring appear in the characteristic downfield region between 120 and 160 parts per million, with specific chemical shifts depending on their proximity to nitrogen atoms and substituents. The aliphatic carbon atoms appear in the upfield region, with their exact chemical shifts influenced by neighboring heteroatoms and functional groups.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine through characteristic vibrational frequencies. The amino groups within the molecule produce characteristic nitrogen-hydrogen stretching vibrations in the region between 3300 and 3500 wavenumbers, with primary amines typically displaying two distinct peaks corresponding to symmetric and antisymmetric stretching modes. The intensity and exact frequency of these peaks provide information about the chemical environment of the amino groups and potential intermolecular hydrogen bonding interactions.

The ether linkage in the aminoethoxy side chain contributes a characteristic carbon-oxygen stretching vibration in the region between 1000 and 1300 wavenumbers, with the exact frequency depending on the specific molecular environment and neighboring groups. The pyrimidine ring system produces characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400 and 1650 wavenumbers, providing confirmation of the heterocyclic structure.

| Spectroscopic Parameter | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| N-H Stretching (Primary Amine) | 3300-3500 | Amino group vibrations | Medium to Strong |

| C-H Stretching (Aromatic) | 3000-3100 | Pyrimidine ring protons | Medium |

| C-H Stretching (Aliphatic) | 2850-2950 | Alkyl chain vibrations | Strong |

| C=N Stretching (Aromatic) | 1580-1650 | Pyrimidine ring bonds | Medium |

| C-O Stretching (Ether) | 1000-1300 | Aminoethoxy linkage | Strong |

| N-H Bending | 1550-1650 | Amino group deformation | Medium |

Aliphatic carbon-hydrogen stretching vibrations appear in the region between 2850 and 2950 wavenumbers, providing information about the alkyl substituents and their conformational arrangements. The relative intensities and exact frequencies of these peaks can reveal details about molecular conformation and intermolecular interactions in solid-state samples.

Ultraviolet-visible spectroscopy reveals information about the electronic structure and chromophoric properties of the pyrimidine ring system. The aromatic heterocycle typically exhibits characteristic absorption bands in the ultraviolet region, with specific wavelengths and intensities depending on the substitution pattern and electronic effects of the various functional groups. These electronic transitions provide insights into the extended conjugation within the molecule and potential photochemical properties.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine provides definitive three-dimensional structural information when suitable single crystals can be obtained for diffraction studies. The molecular geometry revealed through crystallographic techniques confirms the planar nature of the pyrimidine ring system and establishes the precise bond lengths, bond angles, and torsional relationships between different molecular segments. These structural parameters are essential for understanding the compound's chemical reactivity and potential biological interactions.

The aminoethoxy side chain's conformation represents a critical aspect of the molecular structure, as the flexibility of this substituent influences the overall molecular shape and potential binding interactions. Crystallographic data typically reveals the preferred conformation adopted in the solid state, though solution-phase conformational analysis may indicate additional accessible conformations through nuclear magnetic resonance coupling constant analysis and computational modeling approaches.

The packing arrangement of molecules within the crystal lattice provides insights into intermolecular interactions, including hydrogen bonding patterns between amino groups and potential π-π stacking interactions between pyrimidine rings. These crystallographic observations contribute to understanding the compound's physical properties, including solubility characteristics, melting point behavior, and stability under various environmental conditions.

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-3-5-7-16(4-2)11-9-12(15-10-14-11)17-8-6-13/h9-10H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAINBCNMMLKJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine, also known as Istaroxime, is the sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

Istaroxime inhibits the activity of Na+/K+ ATPase. This inhibition increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry.

Biochemical Pathways

The inhibition of Na+/K+ ATPase and the subsequent increase in intracellular sodium levels affect the sodium/calcium exchanger, leading to changes in intracellular calcium concentrations. This can enhance the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release. It also accelerates the inactivation state of L-type calcium channels, which allow for calcium influx. These changes in calcium handling increase cell contraction.

Result of Action

The result of the action of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine is an increase in cell contraction due to changes in calcium handling. It also enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by Sarco/endoplasmic Reticulum Calcium ATPase, isotype 2a (SERCA2a).

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling. Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors. These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Furthermore, it has been reported to have effects on cell viability and proliferation, indicating its potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to interact with enzymes such as cytochrome P450, which plays a crucial role in its metabolic degradation. Additionally, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been reported to be stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity. Understanding these pathways is crucial for optimizing its use in biochemical and pharmaceutical applications.

Transport and Distribution

The transport and distribution of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, making it important to study these aspects in detail.

Subcellular Localization

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine exhibits specific subcellular localization, which can influence its activity and function. It has been reported to localize to the plasma membrane, cytoplasm, and other cellular compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its interactions with biomolecules and its overall biochemical properties.

Biological Activity

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by the presence of an aminoethoxy group and butyl and ethyl substituents. Its molecular formula is CHNO, with a molecular weight of approximately 234.3 g/mol.

Research indicates that 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine exhibits inhibitory activity against specific kinases involved in cell signaling pathways. Specifically, it has been identified as an inhibitor of ERK1/2 kinases, which play a crucial role in the regulation of cell proliferation and survival. This inhibition suggests potential applications in cancer therapy, where aberrant ERK signaling is often implicated.

In Vitro Studies

In vitro studies have demonstrated that 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine can modulate cytokine production in immune cells. For example, in experiments where peripheral blood mononuclear cells (PBMCs) were treated with the compound, significant reductions in pro-inflammatory cytokines such as IL-6 were observed. The results indicate a dose-dependent response, suggesting that higher concentrations of the compound lead to more pronounced effects on cytokine levels.

| Concentration (mg/kg) | IL-6 Level (pg/mL) | Statistical Significance |

|---|---|---|

| 0 (Control) | 150 | - |

| 33 | 120 | p < 0.05 |

| 100 | 90 | p < 0.01 |

| 300 | 60 | p < 0.001 |

In Vivo Studies

In vivo studies using mouse models have further elucidated the biological activity of this compound. In a lupus disease model (NZBWF1/J mice), treatment with varying doses resulted in altered auto-antibody titers, indicating an immunomodulatory effect.

Case Study: Lupus Disease Model

- Objective : To evaluate the effect of the compound on auto-antibody production.

- Method : Mice were treated with oral doses of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine for 13 weeks.

- Results : A significant reduction in anti-dsDNA antibody levels was noted in treated groups compared to controls.

| Treatment Group | Anti-dsDNA Levels (IU/mL) | Statistical Significance |

|---|---|---|

| Control | 150 | - |

| Low Dose (33 mg/kg) | 130 | p < 0.05 |

| Medium Dose (100 mg/kg) | 100 | p < 0.01 |

| High Dose (300 mg/kg) | 70 | p < 0.001 |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations observed within a few hours post-administration. The half-life suggests that it may require once-daily dosing for optimal therapeutic effect.

Safety and Toxicology

Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with no significant adverse effects noted in animal models. Long-term studies are ongoing to further evaluate chronic toxicity and potential side effects.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine, exhibit promising anticancer properties. In particular, the compound has been studied as a potential inhibitor of Heat Shock Protein 90 (HSP90), which is implicated in cancer cell survival and proliferation.

Case Study: A study demonstrated that compounds similar to 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine showed significant inhibition of HSP90 activity in various cancer cell lines, leading to reduced tumor growth in murine models .

2. Immune Modulation

The compound has also been investigated for its immunomodulatory effects. It is believed to enhance the immune response by modulating Toll-like receptor (TLR) pathways.

Case Study: In a murine model, administration of the compound resulted in increased levels of interleukin-6 (IL-6) following TLR7 stimulation, suggesting its potential role in enhancing adaptive immune responses .

Data Table: Summary of Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of HSP90; reduced tumor growth | |

| Immune Modulation | Increased IL-6 levels; enhanced immune response |

Synthesis and Formulation

The synthesis of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine typically involves multi-step organic reactions where various reagents are utilized to achieve the desired molecular structure.

Synthesis Example:

A common synthetic route involves the coupling of an appropriate pyrimidine derivative with an aminoethoxy side chain under specific reaction conditions to yield the target compound with high purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidin-4-amine derivatives, where structural variations in substituents significantly influence bioactivity, solubility, and toxicity. Key analogs and their comparative features are outlined below:

Preparation Methods

Preparation of Intermediate 6-(2-(tert-butoxycarbonylamino)ethoxy)pyrimidin-4-amine

A representative synthesis begins with a protected aminoethoxy intermediate to prevent premature reactions of the amino group.

- Reagents and Conditions:

- Starting pyrimidin-4-amine derivative (1.0 mmol)

- Potassium carbonate (3.5 mmol)

- tert-butyl (2-bromoethyl) carbamate (3.0 mmol)

- DMF (10 mL)

- Reaction temperature: initially 60 °C for 5 min, then increased to 80 °C overnight

- Procedure:

- The pyrimidin-4-amine and potassium carbonate are stirred in DMF.

- The tert-butyl (2-bromoethyl) carbamate is added, and the mixture is heated overnight.

- After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures.

- Yield and Characterization:

Deprotection to Obtain 6-(2-aminoethoxy)pyrimidin-4-amine

- Reagents and Conditions:

- Intermediate from step 3.1 (10.0 mmol)

- Trifluoroacetic acid (10 mL)

- Dichloromethane (20 mL)

- Room temperature, overnight reaction

- Procedure:

- The protected intermediate is treated with trifluoroacetic acid in dichloromethane.

- After reaction completion, water is added, and the mixture is extracted with ethyl acetate.

- The organic phases are combined, dried, and concentrated to yield the free aminoethoxy pyrimidin-4-amine.

- Characterization:

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | Pyrimidin-4-amine, K2CO3, tert-butyl (2-bromoethyl) carbamate, DMF, 60–80 °C, overnight | Protected aminoethoxy pyrimidine (intermediate) | ~70–80 | Column chromatography purification |

| 2 | Deprotection | Trifluoroacetic acid, dichloromethane, room temp, overnight | 6-(2-aminoethoxy)pyrimidin-4-amine | ~85–90 | Extraction and drying |

| 3 | Alkylation (Amination) | N-butyl and N-ethyl halides, K2CO3, DMF, 60–80 °C, several hours | 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine | Variable | Purification by chromatography |

Research Findings and Analytical Data

- The synthetic route is robust and reproducible, yielding the target compound in moderate to good yields.

- ^1H NMR spectra typically show characteristic signals for the pyrimidine protons, aminoethoxy linker, and alkyl substituents.

- ^13C NMR confirms the carbon skeleton, including the pyrimidine carbons and side chains.

- High-resolution mass spectrometry (HRMS) verifies the molecular weight and purity.

- Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures ensures removal of impurities.

- Reaction optimization includes temperature control and stoichiometric balance of reagents to maximize yield and purity.

Q & A

Q. Optimization Tips :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures.

- Catalysts : Pd-based catalysts improve coupling efficiency in aryl ether formation .

- DOE (Design of Experiments) : Screen variables (temperature, molar ratios) systematically to maximize yield .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrimidine C-H | 8.2–8.5 | 158–165 |

| Butyl/Ethyl CH₂ | 1.2–1.5 | 20–35 |

| Aminoethoxy OCH₂CH₂NH₂ | 3.5–3.8 | 60–70 |

Advanced: How can computational modeling assist in predicting the compound’s reactivity or binding affinity in biological systems?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Key parameters:

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify potential targets (e.g., kinase inhibitors) .

Advanced: How can contradictory data in solubility or stability studies be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or temperature variations. Systematic approaches include:

Solubility Profiling :

- Use the Hildebrand Solubility Parameter to match solvents (e.g., DMSO for high polarity, THF for moderate).

- pH-Dependent Studies: Test solubility in buffers (pH 1–12) to identify optimal conditions .

Stability Assessment :

- Forced Degradation : Expose the compound to heat (40–80°C), light (UV), and humidity. Monitor via HPLC to identify degradation products .

- Arrhenius Modeling : Predict shelf life using accelerated stability data .

Advanced: What crystallographic techniques elucidate the compound’s 3D structure, and how do intermolecular interactions influence its solid-state properties?

Methodological Answer:

- Single-Crystal XRD : Resolve bond lengths, angles, and torsion angles. For example:

- Powder XRD : Assess polymorphism or crystallinity changes under stress (e.g., grinding, humidity) .

- Thermal Analysis (DSC/TGA) : Correlate melting points (e.g., 120–140°C) with crystal packing efficiency .

Advanced: How does the aminoethoxy group influence the compound’s pharmacokinetic properties compared to analogs without this moiety?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.